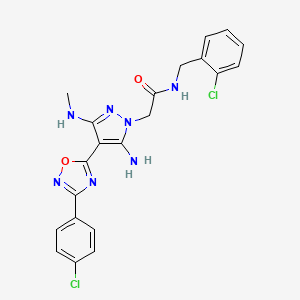
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H19Cl2N7O2 and its molecular weight is 472.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide is a member of a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, inhibitory effects on enzymes, and structure-activity relationships (SAR).
The compound's molecular formula is C22H22ClN7O2 with a molecular weight of approximately 451.9 g/mol. It features multiple functional groups that contribute to its biological activity, including an oxadiazole moiety and a pyrazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN7O2 |
| Molecular Weight | 451.9 g/mol |
| LogP | 4.216 |
| Water Solubility (LogSw) | -4.86 |
| pKa (acid dissociation) | 11.57 |
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazole structures exhibit significant anticancer properties. For instance, oxadiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Screening
A screening of a library of compounds including oxadiazole derivatives identified several candidates with promising anticancer activity. The compound was evaluated for its ability to inhibit the growth of human breast cancer cells (MDA-MB-468). It exhibited an IC50 value indicating significant cytotoxicity.
Enzyme Inhibition
Another area of interest is the compound's potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission and are targets for drugs aimed at treating neurodegenerative diseases.
Inhibition Studies
In vitro studies have shown that derivatives of the compound can inhibit AChE and BChE with varying degrees of potency:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 12.8 | 53.1 |
| Compound B | 99.2 | >500 |
These results suggest that modifications to the structure can lead to enhanced inhibitory activity, making it a candidate for further development as a therapeutic agent in cognitive disorders.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely related to its structural features. The presence of specific substituents on the pyrazole and oxadiazole rings has been correlated with increased potency against cancer cell lines and improved enzyme inhibition.
Key Structural Features
- Oxadiazole Ring : Essential for anticancer activity; modifications can enhance selectivity.
- Pyrazole Moiety : Influences binding affinity to target enzymes; alkyl substitutions can increase potency.
- Chlorophenyl Group : Enhances lipophilicity, aiding in cellular uptake.
Propiedades
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N7O2/c1-25-20-17(21-27-19(29-32-21)12-6-8-14(22)9-7-12)18(24)30(28-20)11-16(31)26-10-13-4-2-3-5-15(13)23/h2-9H,10-11,24H2,1H3,(H,25,28)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQMJBNGKDHRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














